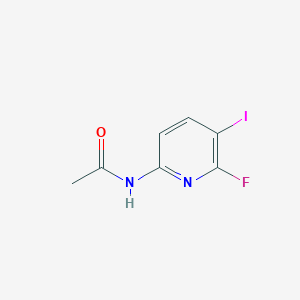

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-fluoro-5-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIN2O/c1-4(12)10-6-3-2-5(9)7(8)11-6/h2-3H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQLTKCGMDIQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468580 | |

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884660-46-2 | |

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

This guide provides a comprehensive technical overview of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, a plausible synthetic route, physicochemical properties, and its potential applications as a key building block in medicinal chemistry, including its relevance to the Wnt signaling pathway.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] The introduction of halogen atoms, such as fluorine and iodine, onto the pyridine ring can significantly modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[3] this compound (CAS No. 884660-46-2) is a prime example of a strategically designed building block, offering multiple points for chemical elaboration in the synthesis of complex pharmaceutical agents.[4]

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 884660-46-2 | [5] |

| Molecular Formula | C₇H₆FIN₂O | [5] |

| Molecular Weight | 280.04 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| Storage | 2-8°C, in a dark, inert atmosphere | [5] |

Synthesis of this compound: A Representative Protocol

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient route can be devised based on established methods for the acetylation of aminopyridines.[6][7] The following protocol is a representative example of how this compound could be synthesized from its corresponding aminopyridine precursor.

Proposed Synthetic Workflow

The synthesis involves the acetylation of 6-Fluoro-5-iodopyridin-2-amine using an acetylating agent such as acetic anhydride or acetyl chloride.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

6-Fluoro-5-iodopyridin-2-amine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Fluoro-5-iodopyridin-2-amine (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous pyridine to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material and the formation of a new, less polar product. The final product should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

Substituted pyridines are pivotal intermediates in the synthesis of a wide range of therapeutic agents.[4] The unique substitution pattern of this compound makes it a valuable precursor for creating diverse molecular libraries for high-throughput screening.

A Potential Modulator of the Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and migration.[8] Dysregulation of this pathway is implicated in various diseases, including cancer.[9] Small molecules that can modulate the Wnt pathway are of significant therapeutic interest.[10] While direct evidence for this compound as a Wnt signaling inhibitor is not yet established in the public domain, related N-pyridinyl acetamide derivatives have been investigated for this purpose.

The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway and a hypothetical point of inhibition.

Caption: Hypothetical inhibition of the Wnt pathway by an N-pyridinyl acetamide derivative.

Safety and Handling

Halogenated aromatic compounds require careful handling due to their potential toxicity.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its halogenated pyridine core offers multiple avenues for chemical modification, making it a valuable tool for medicinal chemists. While further research is needed to fully elucidate its biological activities and applications, its structural motifs suggest a promising role in the development of modulators for critical signaling pathways, such as the Wnt pathway. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this versatile compound.

References

- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.

- Chemistry LibreTexts. (2021).

- CN101643447A. (n.d.). Method for preparing 2-acetamido-5-aminopyridine.

- Ejaz, A., et al. (2025). Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. Signal Transduction and Targeted Therapy.

- Kaur, M., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega.

- Sigma-Aldrich. (2025).

- Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

- Tsay, M., et al. (2025). Small-molecule modulation of Wnt signaling via modulating the Axin-LRP5/6 interaction.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

- Carl ROTH. (n.d.).

- NJ.gov. (n.d.).

- Kas'yan, L. I., et al. (2025). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- MDPI. (n.d.). WNT Signaling in Disease.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). N-(6-amino-5-iodopyridin-2-yl)acetamide.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- The Role of Pyridine Intermedi

- Thieme Gruppe. (n.d.). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines.

- Organic Syntheses. (2024).

- PubChem. (n.d.). 2-Acetamido-5-fluoropyridine.

- Oregon State University. (n.d.).

- Semantic Scholar. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.

- National Center for Biotechnology Information. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6).

- BLDpharm. (n.d.). 884660-46-2|this compound.

- BLDpharm. (n.d.). 884660-46-2|this compound.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 884660-46-2|this compound|BLD Pharm [bldpharm.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nj.gov [nj.gov]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide structure

An In-Depth Technical Guide to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This compound, a halogenated pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-withdrawing fluorine atom, a bulky and reactive iodine atom, and an acetamide functional group—imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, methods for structural elucidation, and a discussion of its potential applications for professionals in drug development and chemical research.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 884660-46-2) is a substituted pyridinyl-acetamide.[1] The core of the molecule is a pyridine ring, which is functionalized at three positions. An acetamide group is attached at the C2 position, an iodine atom at the C5 position, and a fluorine atom at the C6 position. This arrangement creates a molecule with specific steric and electronic properties that are highly sought after in synthetic design, particularly for creating compounds that can form targeted interactions with biological macromolecules.

The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide C=O, the pyridine nitrogen, and the fluorine atom) allows for a variety of potential intermolecular interactions.[2] Furthermore, the iodine atom can participate in halogen bonding or serve as a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 884660-46-2 | [1][3] |

| Molecular Formula | C₇H₆FIN₂O | [1][2] |

| Molecular Weight | 280.04 g/mol | [1][2] |

| SMILES | CC(NC1=NC(F)=C(I)C=C1)=O | [1] |

| Purity | Typically >95% | [2][3] |

| Appearance | Solid | |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [1] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Mechanistic Insights

While this compound is available from commercial suppliers, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A robust and logical synthetic route proceeds via the acetylation of the corresponding amine precursor, 6-fluoro-5-iodopyridin-2-amine. This precursor can be synthesized from commercially available 2-amino-6-fluoropyridine through electrophilic iodination.

Synthetic Workflow

The overall two-step synthesis is efficient and relies on well-established transformations. The choice of reagents is critical to ensure high yields and regioselectivity, particularly during the iodination step.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction, workup, and purification. The causality for each choice is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 6-Fluoro-5-iodopyridin-2-amine (Intermediate)

-

Rationale: The synthesis of the key amine intermediate requires the regioselective iodination of 2-amino-6-fluoropyridine. The amino group at C2 and the fluoro group at C6 are both activating and ortho-, para-directing. However, the C5 position is sterically accessible and electronically activated, making it the preferred site for electrophilic substitution. Using a source of electrophilic iodine (I⁺) is essential. A common method involves the use of molecular iodine in the presence of an oxidizing agent like hydrogen peroxide or a catalyst such as silver sulfate.[4][5]

-

Procedure:

-

To a solution of 2-amino-6-fluoropyridine (1.0 eq) in a suitable solvent such as water or ethanol, add molecular iodine (I₂) (1.0-1.2 eq).[4]

-

If using an oxidizing agent, slowly add hydrogen peroxide (30% aq. solution, 0.3-1.2 eq) dropwise while maintaining the temperature below 80°C.[4] The H₂O₂ oxidizes I₂ to generate the electrophilic iodine species in situ.

-

Alternatively, if using a catalyst, add silver sulfate (Ag₂SO₄) (1.0 eq) to the mixture.[5] The silver salt assists in polarizing the I-I bond, facilitating the electrophilic attack.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 80-90°C) for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

-

Upon completion, quench the reaction. If H₂O₂ was used, the reaction can be cooled. If Ag₂SO₄ was used, the insoluble silver iodide is removed by filtration.[5]

-

The crude product often precipitates upon cooling. It can be collected by filtration, washed with cold water or a sodium thiosulfate solution (to remove excess iodine), and dried.[5]

-

Further purification can be achieved by recrystallization or column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Final Product)

-

Rationale: This is a standard N-acetylation of an aromatic amine. Acetic anhydride or acetyl chloride are common, effective acetylating agents. A base, such as pyridine or triethylamine, is typically used to scavenge the acidic byproduct (acetic acid or HCl) and catalyze the reaction.

-

Procedure:

-

Dissolve the 6-fluoro-5-iodopyridin-2-amine intermediate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.5 eq) or acetyl chloride (1.1-1.5 eq) dropwise. If not using pyridine as the solvent, add a base like triethylamine (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for the disappearance of the starting amine by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the final compound by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides unambiguous structural verification. Based on the known structure and data from analogous compounds, the following spectral characteristics are expected.[6][7]

| Technique | Expected Observations |

| ¹H NMR | - A sharp singlet around δ 2.1-2.3 ppm (3H), corresponding to the acetyl methyl protons.- A broad singlet at δ 8.0-9.0 ppm (1H), corresponding to the amide (N-H) proton.- Two doublets in the aromatic region (δ 7.0-8.5 ppm, 1H each) for the two pyridine ring protons, showing coupling to each other and potentially long-range coupling to the fluorine atom. |

| ¹³C NMR | - A signal around δ 24-26 ppm for the acetyl methyl carbon.- A signal around δ 168-170 ppm for the carbonyl carbon.- Multiple signals in the aromatic region (δ 90-160 ppm) for the five pyridine ring carbons. The carbon attached to fluorine will show a large C-F coupling constant. The carbon attached to iodine will be shifted upfield due to the heavy atom effect. |

| FT-IR (cm⁻¹) | - N-H stretching vibration around 3250-3350 cm⁻¹.- C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹.- Amide I band (C=O stretch) strong absorption around 1670-1690 cm⁻¹.- C=C and C=N stretching in the aromatic ring around 1400-1600 cm⁻¹.- C-F stretching around 1200-1300 cm⁻¹. |

| Mass Spec (MS) | - A clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated exact mass (279.951 Da).[2]- A characteristic isotopic pattern due to the presence of iodine. |

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[8] this compound serves as a highly functionalized building block for accessing novel chemical entities.

-

Medicinal Chemistry: Its primary application is as an intermediate in the synthesis of more complex molecules for drug discovery programs. The acetamide group can be hydrolyzed to reveal the primary amine, which can then be used for further derivatization. The true value lies in the C-I bond, which is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkyne groups at the 5-position of the pyridine ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Biochemical Probes: The molecule has been cited in patent literature related to polynucleotide molecules, suggesting its potential use or the use of its derivatives as probes or components in nucleic acid research.[2]

-

Agrochemicals: Pyridine derivatives are also prevalent in modern insecticides and herbicides. The specific substitution pattern of this compound could be explored for developing new agrochemical agents.[8]

Safety and Handling

As a research chemical, this compound must be handled with appropriate caution.

-

Hazard Classification: The compound is classified as toxic. Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[1] It may also cause skin and eye irritation.[9]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[10] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

-

Handling Procedures: Avoid generating dust.[11] Use engineered controls (fume hood) to prevent inhalation.[10] Ensure thorough hand washing after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[1] Store locked up.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- Vertex AI Search. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. Accessed January 23, 2026.

- Semantic Scholar. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. Accessed January 23, 2026.

- National Institutes of Health (NIH). N-(5-Bromopyridin-2-yl)acetamide - PMC. Accessed January 23, 2026.

- BLDpharm. 884660-46-2|this compound. Accessed January 23, 2026.

- PubChem. N-(6-amino-5-iodopyridin-2-yl)acetamide. Accessed January 23, 2026.

- ChemScene. 100304-88-9 | N-(5-Fluoropyridin-2-yl)acetamide. Accessed January 23, 2026.

- Sigma-Aldrich. 2-Fluoro-5-iodopyridine 97 171197-80-1. Accessed January 23, 2026.

- Parkway Scientific. HI-245 (884660-46-2, MFCD09032811). Accessed January 23, 2026.

- Advanced ChemBlocks. N-(5-Iodopyridin-2-yl)acetamide 97%. Accessed January 23, 2026.

- Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines.

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Accessed January 23, 2026.

- Benchchem. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. Accessed January 23, 2026.

- Fisher Scientific.

- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Accessed January 23, 2026.

- Thermo Fisher Scientific. (2025).

- Capot Chemical. (2026). MSDS of N-(5-hydroxy-pyridin-2-YL)-acetamide. Accessed January 23, 2026.

- Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Accessed January 23, 2026.

- PubMed. N-(5-Bromo-pyridin-2-yl)acetamide. Accessed January 23, 2026.

- LPS.org. Safety Data Sheet (SDS) Acetamide. Accessed January 23, 2026.

- National Institutes of Health (NIH). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC. Accessed January 23, 2026.

- Thoreauchem. This compound-884660-46-2. Accessed January 23, 2026.

- ChemicalBook. Acetamide(60-35-5) 1H NMR spectrum. Accessed January 23, 2026.

- SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. Accessed January 23, 2026.

- ChemicalBook. 2-Iodopyridine(5029-67-4) 1H NMR spectrum. Accessed January 23, 2026.

Sources

- 1. 884660-46-2|this compound|BLD Pharm [bldpharm.com]

- 2. 884660-46-2|this compound: In Stock [parkwayscientific.com]

- 3. This compound-884660-46-2 - Thoreauchem [thoreauchem.com]

- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 5. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 6. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. fishersci.com [fishersci.com]

- 10. archpdfs.lps.org [archpdfs.lps.org]

- 11. capotchem.com [capotchem.com]

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide physical properties

An In-Depth Technical Guide to the Physicochemical Characterization of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Abstract

This compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. As with any novel chemical entity, a comprehensive understanding of its physical and chemical properties is a critical prerequisite for its advancement in discovery and development pipelines. This guide provides a detailed framework for the full physicochemical characterization of this compound, intended for researchers, chemists, and drug development professionals. It consolidates known computational data with field-proven, step-by-step experimental protocols for determining essential properties such as melting point, solubility, and spectroscopic identity. The causality behind experimental choices is explained to ensure a robust and self-validating data package.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new compound is to confirm its identity and structure. This compound is a substituted acetamide built on a pyridine core. The presence of three different halogens (fluoro, iodo) and an acetamide group on the pyridine ring suggests a unique electronic and steric environment that will govern its physical properties.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: N-(6-fluoro-5-iodo-2-pyridinyl)acetamide

-

Molecular Weight: 280.04 g/mol [1]

-

Purity (Commercial): Typically available at >95%[2]

Computational Physicochemical Properties: An In-Silico Starting Point

Before embarking on laboratory work, in-silico models provide valuable predictions of a compound's behavior. These computational tools are essential for designing experiments and anticipating a molecule's drug-like potential, often framed by concepts like Lipinski's Rule of Five.[2]

| Property | Predicted Value | Significance in Drug Development | Source |

| Molecular Weight | 280.041 | Affects diffusion and bioavailability; value is well within typical drug-like range (<500 Da). | [2] |

| XLogP3 | 1.4 | A measure of lipophilicity; indicates moderate permeability and balanced solubility. | [2] |

| Topological Polar Surface Area (TPSA) | 42 Ų | Predicts membrane permeability and transport characteristics. A value <140 Ų is favorable for oral bioavailability. | [2] |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding interactions. | [2] |

| Hydrogen Bond Acceptors | 1 | Influences solubility and receptor binding interactions. | [2] |

| Rotatable Bonds | 1 | A low count suggests conformational rigidity, which can be favorable for binding affinity. | [2] |

These computed values suggest that this compound possesses favorable drug-like properties, meriting full experimental verification.

Recommended Storage and Handling

Based on supplier safety data, proper handling is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: Store at 2-8°C in a dark place under an inert atmosphere.[1] This precaution is critical because halogenated compounds, particularly those with iodine, can be sensitive to light and may undergo degradation over time. The cold temperature and inert atmosphere mitigate decomposition pathways.

-

Safety: The compound is classified with hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[1] Therefore, all handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Characterization Workflow: From Theory to Practice

The core of this guide is a series of validated experimental protocols designed to generate a comprehensive physical property profile. The absence of extensive published experimental data for this specific molecule necessitates a systematic approach to its characterization.

Caption: Workflow for thermodynamic solubility determination.

Protocol:

-

Solvent Selection: Prepare vials containing a panel of relevant solvents, such as Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 N HCl (simulated gastric fluid), DMSO, and Ethanol.

-

Sample Addition: Add an excess of this compound to each vial to create a saturated slurry. The excess solid is crucial to ensure equilibrium is reached. [3]3. Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for a defined period (typically 18-24 hours) to allow the system to reach equilibrium.

-

Separation: Separate the undissolved solid from the saturated solution using centrifugation followed by filtration through a 0.45 µm filter. This step must be performed carefully to avoid disturbing the equilibrium. [3]5. Quantification: Prepare a dilution series of the resulting supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV), against a standard curve. [4]6. Reporting: Report the solubility in standard units (e.g., mg/mL or µM).

Spectroscopic and Spectrometric Analysis

Causality: Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, confirming its identity and providing insights into its electronic environment. A combination of NMR, IR, and Mass Spectrometry is required for complete structural validation. [5] 4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR (Proton NMR):

-

Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the spectrum on a 400 MHz or higher spectrometer.

-

Anticipated Spectrum:

-

Amide Proton (N-H): A broad singlet is expected, likely in the δ 8-10 ppm region. Its chemical shift will be concentration and solvent-dependent.

-

Pyridine Protons (Ar-H): Two signals are expected in the aromatic region (δ 7-9 ppm). Due to the substitution pattern, they will likely appear as doublets, showing coupling to each other.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three acetyl protons is expected, likely in the δ 2.0-2.5 ppm region.

-

-

-

¹³C NMR (Carbon NMR):

-

Protocol: Use a more concentrated sample (~20-30 mg) and acquire a proton-decoupled spectrum.

-

Anticipated Spectrum: Seven distinct carbon signals are expected.

-

Carbonyl Carbon (C=O): In the δ 165-175 ppm region.

-

Pyridine Carbons (Ar-C): Five signals in the δ 110-160 ppm region. The carbons directly attached to fluorine (C-F) and iodine (C-I) will show characteristic shifts and, for the C-F, coupling to the ¹⁹F nucleus. [6] * Methyl Carbon (-CH₃): A signal in the δ 20-30 ppm region.

-

-

-

¹⁹F NMR (Fluorine NMR):

-

Causality: ¹⁹F NMR is exceptionally sensitive and provides a clean spectral window, making it an excellent probe for fluorinated compounds. [7][8]The chemical shift is highly sensitive to the electronic environment. [8] * Protocol: No special preparation is needed beyond a standard ¹H NMR sample. The acquisition is performed on a multinuclear probe.

-

Anticipated Spectrum: A single resonance is expected for the fluorine atom on the pyridine ring. Its chemical shift will be characteristic of a fluoro-aromatic system and it will likely show coupling to the adjacent aromatic proton.

-

4.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. [9] Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands.

-

N-H Stretch: A moderate peak around 3300-3200 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.

-

C=O Stretch (Amide I Band): A strong, sharp peak between 1680-1630 cm⁻¹. This is one of the most diagnostic peaks for an amide. [10] * N-H Bend (Amide II Band): A peak in the 1650-1550 cm⁻¹ region.

-

C-F Stretch: A strong peak typically found in the 1250-1000 cm⁻¹ region.

-

4.3.3 High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. It also reveals the characteristic isotopic pattern of elements like iodine.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Analysis:

-

Molecular Ion Peak: Identify the protonated molecule [M+H]⁺.

-

Exact Mass: The measured mass should match the calculated exact mass of C₇H₇FIN₂O⁺ (280.9587) to within 5 ppm.

-

Isotopic Pattern: Observe the isotopic signature. The presence of iodine (¹²⁷I is 100% abundant) will give a clean M+1 peak derived primarily from ¹³C.

-

Chromatographic Purity Assessment

Causality: While commercial sources state a purity of >95%, this must be independently verified. RP-HPLC is the gold standard for assessing the purity of small organic molecules. [11] Protocol:

-

Method Development: Develop a separation method on an RP-HPLC system with a C18 column. A typical starting point would be a gradient elution using water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) as mobile phases.

-

Sample Analysis: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL). Inject a small volume (e.g., 5 µL) and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Purity Calculation: Integrate the area of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion and Data Synthesis

The comprehensive characterization of this compound requires a multi-faceted experimental approach that is guided by initial computational predictions. By systematically applying the protocols detailed in this guide—from melting point and solubility determination to a full suite of spectroscopic and chromatographic analyses—researchers can build a robust, self-validating data package. This complete profile of physical properties is indispensable for making informed decisions in the drug discovery and development process, ensuring both the quality of the chemical matter and the reproducibility of future biological and preclinical studies.

References

-

PubChem. N-(6-amino-5-iodopyridin-2-yl)acetamide. [Link]

-

Grokipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. Solubility guidelines for candidate drugs (µg/mL). [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

ACS Publications. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

-

Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Institutes of Health. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

vmedulife. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

National Institutes of Health. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Parkway Scientific. HI-245 (884660-46-2, MFCD09032811). [Link]

-

ResearchGate. (PDF) Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

-

European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Link]

-

SlideShare. Nmr spectroscopy of fluorine 19. [Link]

-

Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

-

University of Toronto. Melting point determination. [Link]

-

PubChem. 2-Acetamido-5-fluoropyridine. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

World Health Organization. 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia (July 2023) DRAFT F. [Link]

-

ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

-

ResearchGate. (PDF) Saturation effects in FTIR spectroscopy: Intensity of Amide I and Amide II bands in protein spectra. [Link]

-

SpectraBase. Pyridine. [Link]

-

University of Leicester. 19Flourine NMR. [Link]

-

News-Medical.Net. Characterizing Small Molecules with NMR. [Link]

-

Encyclopedia of Magnetic Resonance. Fluorine NMR. [Link]

-

National Institutes of Health. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

-

National Institutes of Health. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. [Link]

Sources

- 1. 884660-46-2|this compound|BLD Pharm [bldpharm.com]

- 2. 884660-46-2|this compound: In Stock [parkwayscientific.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. blog.brewerscience.com [blog.brewerscience.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pacificbiolabs.com [pacificbiolabs.com]

An In-Depth Technical Guide to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, a halogenated pyridinyl acetamide derivative that has emerged as a critical building block in contemporary medicinal chemistry. The document elucidates its chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol. A central focus is placed on its strategic application in the synthesis of targeted therapeutics, exemplified by its role as a key intermediate in the development of the potent and selective PARP1 inhibitor, AZD9574. This guide is intended to be an essential resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Strategic Importance of Halogenated Heterocycles in Drug Design

The incorporation of halogen atoms, particularly fluorine and iodine, into heterocyclic scaffolds is a well-established strategy in modern drug discovery. Fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the iodo group serves as a versatile synthetic handle for the introduction of further molecular complexity through various cross-coupling reactions. This compound embodies these principles, presenting a synthetically tractable platform for the construction of complex, biologically active molecules. Its utility is underscored by its application in the synthesis of targeted inhibitors for oncology, such as those targeting the poly (ADP-ribose) polymerase (PARP) enzyme family.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and application in synthetic workflows.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 884660-46-2 | [1] |

| Molecular Formula | C₇H₆FIN₂O | [1] |

| Molecular Weight | 280.04 g/mol | [1] |

| SMILES Notation | CC(NC1=NC(F)=C(I)C=C1)=O | [1] |

| Appearance | Solid (predicted) | - |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Structural Representation

The chemical structure of this compound is depicted below, illustrating the arrangement of the acetamide group, the fluorine, and iodine substituents on the pyridine ring.

Structure of this compound

Predicted Spectroscopic Data

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.2 - 8.4 (d, 1H): Pyridine ring proton (H-3 or H-4), deshielded by the adjacent iodine and nitrogen atoms.

-

7.8 - 8.0 (d, 1H): Pyridine ring proton (H-3 or H-4), deshielded by the adjacent nitrogen and fluorine atoms.

-

7.5 - 7.7 (br s, 1H): Amide N-H proton.

-

2.2 - 2.4 (s, 3H): Acetyl methyl protons.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

168 - 170: Carbonyl carbon of the acetamide group.

-

155 - 160 (d, J_CF): C-6 of the pyridine ring, coupled to fluorine.

-

150 - 155: C-2 of the pyridine ring.

-

140 - 145: C-4 of the pyridine ring.

-

110 - 115 (d, J_CF): C-5 of the pyridine ring, coupled to fluorine.

-

90 - 95: C-3 of the pyridine ring, shielded by the iodo substituent.

-

24 - 26: Acetyl methyl carbon.

Synthesis Protocol

The synthesis of this compound is typically achieved through the acetylation of the corresponding aminopyridine precursor, 6-Fluoro-5-iodopyridin-2-amine. This reaction is a standard procedure in organic synthesis.

Materials and Reagents

-

6-Fluoro-5-iodopyridin-2-amine

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-Fluoro-5-iodopyridin-2-amine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Key synthetic transformations from the title compound to AZD9574.

Conclusion

This compound is a strategically important and versatile building block in modern medicinal chemistry. Its combination of a fluorinated pyridine core and a synthetically malleable iodo group provides a robust platform for the development of novel therapeutic agents. The successful application of this intermediate in the synthesis of the PARP1 inhibitor AZD9574 highlights its value to drug discovery programs. This technical guide provides the essential information and procedural knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Johannes, J., Balazs, A. Y., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

-

PubChem. N-(6-amino-5-iodopyridin-2-yl)acetamide. [Link]

-

Semantic Scholar. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. [https://www.semanticscholar.org/paper/Discovery-of-6-Fluoro-5-{4-

Sources

An In-depth Technical Guide to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide in Modern Drug Discovery

This compound is a strategically designed heterocyclic building block of significant interest to the medicinal chemistry community. Its unique trifunctionalized pyridine core, featuring a fluorine atom, an iodine atom, and an acetamido group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for selective and sequential chemical modifications, making it a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization.

The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The acetamido group can participate in hydrogen bonding interactions within biological targets and its hydrolysis can provide a primary amine for further derivatization. This technical guide provides a comprehensive overview of this compound, including its chemical properties, reliable suppliers, a detailed synthesis protocol, and its applications in the development of novel therapeutics, particularly in the realms of kinase and Wnt signaling pathway inhibition.

Chemical Properties and Supplier Information

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value |

| CAS Number | 884660-46-2 |

| Molecular Formula | C₇H₆FIN₂O |

| Molecular Weight | 280.04 g/mol |

| Appearance | Solid |

| Storage Conditions | Store at 2-8°C in a dark, inert atmosphere |

Table 1: Key Chemical Properties of this compound.

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. The following table provides a list of reputable suppliers for this compound.

| Supplier | Purity | Available Quantities |

| BLDpharm | ≥98% | Gram to multi-gram scale |

| Sigma-Aldrich | ≥98% | Research quantities |

| Parkway Scientific | >95% | Research quantities |

Table 2: Reputable Suppliers of this compound. It is recommended to request a certificate of analysis (CoA) from the supplier to verify purity and identity before use.

Synthesis of this compound: A Validated Protocol

The following two-step synthesis protocol is a reliable method for the laboratory-scale preparation of this compound, starting from the commercially available 2-amino-6-fluoropyridine.

Part 1: Iodination of 2-Amino-6-fluoropyridine

This initial step introduces the iodine atom at the 5-position of the pyridine ring.

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide safety data sheet

An In-Depth Technical Guide to the Safe Handling of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Introduction

This compound (CAS No. 884660-46-2) is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its utility in synthesizing more complex molecules is predicated on its unique arrangement of functional groups: an acetamide, a pyridine core, and two different halogens (fluorine and iodine). This structural complexity, however, necessitates a rigorous and informed approach to safety.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically grounded understanding of the hazards associated with this compound. As a Senior Application Scientist, my objective is to explain not just what precautions to take, but why they are critical, by deconstructing the molecule's potential hazards based on its constituent parts and data from analogous structures.

Section 1: Compound Profile and Comprehensive Hazard Identification

A thorough understanding of the hazard profile is the foundation of safe laboratory practice. The primary data available for this compound indicates significant toxicity.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 884660-46-2 | [1] |

| Molecular Formula | C₇H₆FIN₂O | [1] |

| Molecular Weight | 280.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

GHS Classification and Hazard Analysis

The Globally Harmonized System (GHS) classification for this compound signals a high level of acute toxicity.[1]

| GHS Classification | |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled |

| GHS Pictogram | 💀 |

Expert Analysis of Hazard Statements:

The triple threat of toxicity (oral, dermal, inhalation) is a significant concern and likely arises from the synergistic effects of its structural motifs:

-

Halogenated Pyridine Core: The pyridine ring itself is known to pose health risks, including potential damage to the liver and kidneys, as well as neurological effects.[2][3][4] The presence of both fluorine and iodine atoms can enhance this toxicity. Fluorinated organic compounds, such as the related fluoroacetamide, can be potent metabolic poisons.[5] This structural alert demands the highest level of precaution.

-

Acetamide Group: The parent compound, acetamide, is classified as a suspected carcinogen (GHS Category 2, H351).[6] While this specific hazard is not listed for this compound, its presence warrants long-term exposure monitoring and minimization as a best practice.

-

Dermal Absorption: The "Toxic in contact with skin" (H311) classification is particularly critical. Pyridine and its derivatives can be readily absorbed through the skin, leading to systemic effects.[4] This underscores the necessity of impeccable glove selection and handling techniques.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the compound's high toxicity, a multi-layered approach to exposure control is mandatory. This follows the established "Hierarchy of Controls" principle, prioritizing engineering solutions over reliance on PPE alone.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is a non-negotiable control to mitigate the H331 "Toxic if inhaled" hazard.[1]

-

Ventilation: The laboratory must be equipped with general ventilation systems to control ambient exposures.[7]

Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol ensures that each step reinforces safety.

-

Eye and Face Protection:

-

Methodology: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. When handling larger quantities or there is a significant splash risk, a full-face shield must be worn over the goggles.

-

Causality: This provides robust protection against accidental splashes. Given the severe systemic toxicity, even a minor splash to the eye could have grave consequences.

-

-

Skin and Body Protection:

-

Methodology: A flame-resistant lab coat, fully fastened, is required. Ensure it has tight-fitting cuffs. Wear long pants and fully enclosed, chemical-resistant footwear.

-

Causality: This minimizes the surface area of skin available for accidental contact, directly addressing the H311 hazard.

-

-

Hand Protection:

-

Methodology: Wear nitrile rubber gloves as a minimum standard.[6] For extended work, consider wearing two pairs of gloves ("double-gloving"). Before use, visually inspect gloves for any signs of degradation or puncture. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Wash hands thoroughly with soap and water after work is complete.[8]

-

Causality: The skin is a primary route of exposure for this compound.[1] Proper glove selection and technique are the most critical barriers to preventing dermal absorption and systemic poisoning.

-

-

Respiratory Protection:

-

Methodology: Under normal operating conditions within a fume hood, no respiratory protection is required. In the event of a significant spill or failure of engineering controls, a full-face respirator with combination organic vapor/acid gas/particulate cartridges (e.g., Type ABEK-P2 or OV/AG/P99) is necessary.[7] All respirator users must be fit-tested and trained.

-

Causality: This is an emergency-use control to prevent inhalation of toxic dust or vapors during an uncontrolled release.

-

Section 3: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol for Solid Compound

-

Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: Weigh the compound on a tared weigh boat or glassine paper. Do not pour the solid directly from the bottle, as this can generate dust. Use a spatula to carefully transfer small portions.

-

Transfer: To add the solid to a reaction vessel, gently tap it from the weigh paper. If dissolving, add the solvent to the solid in the flask; do not add the solid to a large volume of stirred solvent, which can aerosolize particles.

-

Post-Handling: Immediately and carefully fold the used weigh paper and dispose of it in a designated solid hazardous waste container. Decontaminate the spatula and any affected surfaces.

Storage

The compound's stability and safety depend on correct storage.

-

Conditions: Store in a tightly closed, properly labeled container in a dark, cool, and dry place. The supplier recommends a temperature of 2-8°C under an inert atmosphere.[1]

-

Security: The storage location must be a locked cabinet or an area accessible only to authorized personnel, as recommended for highly toxic or regulated substances.[9]

-

Incompatibilities: Segregate from strong acids, bases, and oxidizing agents to prevent hazardous reactions.[6]

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste. Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[9]

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures

Immediate medical attention is required for any exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[10]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Seek immediate emergency medical help.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[10]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately.[9]

Fire-Fighting Measures

-

Suitable Extinguishers: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products: Fire may produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen iodide (HI), and hydrogen fluoride (HF).[7]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective turnout gear.[7]

References

-

PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

-

Capot Chemical. (2026, January 20). MSDS of N-(5-hydroxy-pyridin-2-YL)-acetamide. Retrieved from [Link]

-

New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (2002, March). Pyridine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PubChem. N-(6-amino-5-iodopyridin-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Public Health England. (2024, November 28). Pyridine: general information. GOV.UK. Retrieved from [Link]

-

PubChem. Fluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

- 1. 884660-46-2|this compound|BLD Pharm [bldpharm.com]

- 2. nj.gov [nj.gov]

- 3. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 4. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 5. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. capotchem.com [capotchem.com]

- 8. neb.com [neb.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the NMR Spectra of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed information about molecular structure, connectivity, and conformation in solution. This guide offers an in-depth technical exploration of the ¹H and ¹³C NMR spectra of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science.

Substituted pyridines are a class of heterocyclic compounds frequently incorporated into the design of new therapeutic agents due to their ability to engage in a wide range of biological interactions. The specific substitution pattern of this compound, featuring an acetamido group, a fluorine atom, and an iodine atom, presents a unique and illustrative case for NMR spectral analysis. Each substituent imparts distinct electronic and steric effects that modulate the chemical environment of the pyridine ring, leading to a rich and informative NMR spectrum.

This whitepaper is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of small organic molecules. We will delve into the fundamental principles governing the NMR spectra of this molecule, provide a robust experimental protocol for data acquisition, and present a detailed analysis of the predicted ¹H and ¹³C NMR spectra. The causality behind experimental choices and the interpretation of spectral features will be explained with field-proven insights, ensuring a comprehensive understanding for both novice and experienced spectroscopists.

Fundamental Principles: The Influence of Substituents on the Pyridine Ring

The NMR spectrum of this compound is a direct reflection of its electronic and steric landscape. The chemical shifts (δ) and coupling constants (J) of the protons and carbons are dictated by the interplay of the acetamido, fluoro, and iodo substituents on the pyridine core.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is sp² hybridized and more electronegative than carbon, leading to a general deshielding of the ring protons and carbons compared to benzene. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).

-

Acetamido Group (-NHC(O)CH₃): The acetamido group at the C2 position is an electron-donating group through resonance, which tends to shield the ortho (C3) and para (C6) positions. However, the inductive effect of the nitrogen and the anisotropic effect of the carbonyl group can lead to more complex shifts. The amide proton itself is exchangeable and its chemical shift is highly dependent on the solvent, concentration, and temperature.[1][2]

-

Fluorine Substituent (-F): Fluorine is the most electronegative element, and its strong inductive effect causes a significant deshielding of the directly attached carbon (C6) and, to a lesser extent, the adjacent carbons. A key feature of fluorine is its spin (I = ½), which leads to through-bond scalar couplings (J-couplings) with nearby protons and carbons, providing invaluable structural information.[3] These couplings can be observed over several bonds.

-

Iodine Substituent (-I): Iodine is the least electronegative of the common halogens. Its influence on chemical shifts is more complex, involving a combination of inductive effects and the "heavy atom effect." The heavy atom effect can lead to significant shielding of the directly attached carbon (C5) due to the large number of electrons and relativistic effects.

The combination of these substituents on the pyridine ring creates a unique electronic environment for each remaining proton and carbon, allowing for a detailed structural assignment through NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a self-validating, step-by-step methodology for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice as it is a good solvent for many amides and slows down the exchange of the amide N-H proton, allowing for its observation and coupling.[4] Chloroform-d (CDCl₃) is another common option.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to ensure sample homogeneity and prevent shimming issues.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Experiment: Standard 1D proton experiment.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 12-16 ppm.

-

Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signal.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, adjusted as needed for an adequate signal-to-noise ratio.

-

Processing: Apply a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 220-240 ppm.

-

Pulse Angle: 30 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the proton.

-

Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.

2D NMR Spectroscopy (for confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, one signal for the amide proton, and one signal for the methyl protons of the acetamido group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -C(O)CH₃ | ~2.1-2.3 | singlet (s) | - | The methyl protons are adjacent to a carbonyl group, which deshields them. They have no adjacent protons to couple with, hence a singlet is expected. |

| H3 | ~7.8-8.0 | doublet (d) | J(H3-H4) ≈ 8-9 Hz | This proton is ortho to the amide group and meta to the iodine atom. It will be coupled to H4. |

| H4 | ~7.6-7.8 | doublet of doublets (dd) | J(H4-H3) ≈ 8-9 Hz, J(H4-F) ≈ 2-3 Hz | This proton is meta to both the amide and the fluorine. It will be coupled to H3 and show a smaller long-range coupling to the fluorine atom. |

| -NH- | ~9.5-10.5 (in DMSO-d₆) | singlet (s) or broad singlet (br s) | - | The amide proton is highly deshielded and its chemical shift is solvent-dependent.[4] In DMSO-d₆, it is often a sharp singlet. In CDCl₃, it may be broader and exchangeable. |

-

Methyl Protons (-C(O)CH₃): These protons are expected to appear as a sharp singlet in the upfield region, typically around 2.1-2.3 ppm. The adjacent carbonyl group deshields them from the typical alkane region.

-

Pyridine Ring Protons (H3 and H4):

-

H3: This proton is ortho to the electron-donating acetamido group and will be coupled to H4, appearing as a doublet.

-

H4: This proton is situated between H3 and the iodine at C5. It will be coupled to H3, and also likely exhibit a smaller, long-range coupling to the fluorine atom at C6 (a four-bond coupling, ⁴JHF). This will result in a doublet of doublets. The iodine at C5 will also influence its chemical shift.

-

-

Amide Proton (-NH-): The chemical shift of the amide proton is highly variable and depends on the solvent and concentration.[1][2] In a non-hydrogen bonding solvent like CDCl₃, it may appear as a broad signal. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H exchange is slowed, and a sharper singlet is typically observed at a downfield position (often >9 ppm).[4]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide seven distinct signals. The chemical shifts will be significantly influenced by the substituents, and C-F couplings will be a prominent feature.

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) | Rationale |

| -C(O)CH₃ | ~24-26 | - | Typical chemical shift for a methyl carbon of an acetamido group. |

| C3 | ~110-115 | ~4-5 Hz (³JCF) | Shielded by the ortho acetamido group. Will show a small three-bond coupling to fluorine. |

| C4 | ~140-145 | ~15-20 Hz (²JCF) | Deshielded due to its position relative to the nitrogen and the fluorine. A two-bond coupling to fluorine is expected. |

| C5 | ~80-85 | ~4-5 Hz (³JCF) | Significantly shielded by the "heavy atom effect" of the directly attached iodine. A three-bond coupling to fluorine is also expected. |

| C6 | ~158-162 | ~230-250 Hz (¹JCF) | Strongly deshielded by the directly attached fluorine and nitrogen atoms. A large one-bond C-F coupling will be observed. |

| C2 | ~150-155 | ~2-3 Hz (⁴JCF) | Deshielded by the adjacent nitrogen and the attached acetamido group. A small four-bond C-F coupling may be observable. |

| -C(O)CH₃ | ~168-170 | - | Typical chemical shift for a carbonyl carbon in an amide. |

-

Aliphatic Carbons: The methyl carbon of the acetamido group will appear upfield (~25 ppm), while the carbonyl carbon will be significantly downfield (~169 ppm).

-

Pyridine Ring Carbons:

-

C6: This carbon is directly bonded to fluorine and will therefore show a very large one-bond coupling constant (¹JCF) of approximately 230-250 Hz, appearing as a doublet. It will also be significantly deshielded by both the fluorine and the adjacent ring nitrogen.

-

C5: The most upfield of the aromatic carbons due to the shielding heavy atom effect of the iodine. It will likely appear as a doublet due to a three-bond coupling to fluorine (³JCF).

-

C4: This carbon will be a doublet due to a two-bond coupling to fluorine (²JCF) of around 15-20 Hz.

-

C3: Expected to be the most shielded of the CH carbons in the ring and will show a small three-bond coupling to fluorine (³JCF).

-

C2: This carbon, bearing the acetamido group, will be deshielded by the adjacent nitrogen. A very small four-bond coupling to fluorine (⁴JCF) might be resolved.

-

The Role of 2D NMR in Structural Confirmation

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguous assignment.

-

COSY: A COSY spectrum would show a clear correlation between H3 and H4, confirming their adjacent relationship.

-

HSQC: This experiment would definitively link H3 to C3 and H4 to C4.

-

HMBC: This powerful experiment would reveal long-range correlations that tie the molecule together. Key expected correlations include:

-

The methyl protons to the carbonyl carbon and C2.

-

The amide proton to C2 and the carbonyl carbon.

-

H3 to C2, C4, and C5.

-

H4 to C2, C3, C5, and C6.

-

These correlations provide an irrefutable confirmation of the molecular structure.

Conclusion

The NMR spectra of this compound are rich with structural information, arising from the unique electronic and steric contributions of its substituents. The analysis presented in this guide, based on fundamental NMR principles and data from related structures, provides a robust framework for interpreting the experimental spectra of this molecule and its analogues. The predictable patterns of chemical shifts and, most notably, the characteristic proton-fluorine and carbon-fluorine coupling constants, serve as powerful diagnostic tools for structural verification. A comprehensive approach, combining 1D and 2D NMR techniques as outlined, will enable researchers to confidently elucidate and characterize such molecules, accelerating the pace of discovery in their respective fields.

References

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon.

-

ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

-

PubChem. (n.d.). N-(6-amino-5-iodopyridin-2-yl)acetamide. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide. Retrieved from [Link]

-

The Journal of Physical Chemistry B. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2014). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

-

Assiut University. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

PubMed. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

Sources

Mass spectrometry of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

An In-Depth Technical Guide to the Mass Spectrometry of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Introduction